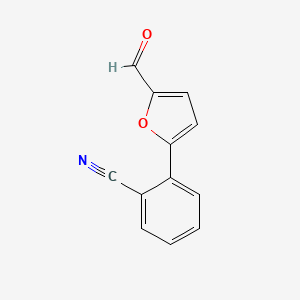

2-(5-Formyl-2-furyl)benzonitrile

Description

Contextualization within Biaryl Chemistry and Furan-Containing Heterocycles

Biaryl scaffolds, which are structures containing two directly linked aromatic rings, are of immense interest in medicinal chemistry and material science. The bond connecting the furan (B31954) and benzene (B151609) rings in 2-(5-Formyl-2-furyl)benzonitrile places it within this important class of molecules. The specific arrangement of the furan and benzonitrile (B105546) groups provides a unique electronic and steric environment, influencing its reactivity and potential applications.

Furan itself is a five-membered aromatic heterocycle containing an oxygen atom. numberanalytics.com This structural motif is a cornerstone in drug discovery and the development of new materials. nih.govresearchgate.net Furan and its derivatives are known to be versatile building blocks due to their stability, ease of functionalization, and presence in numerous natural products. numberanalytics.comnih.govresearchgate.net The furan ring in this compound is activated by the formyl group, making it susceptible to a variety of chemical transformations.

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. chemimpex.com The presence of three key functional groups—the nitrile, the formyl (aldehyde), and the furan ring—allows for a diverse range of chemical reactions. chemimpex.com This trifunctional nature enables chemists to selectively modify different parts of the molecule, leading to the construction of more complex and valuable compounds.

The aldehyde group can readily undergo reactions such as condensation and cyclization, which are fundamental processes in the synthesis of new therapeutic agents. chemimpex.com The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration. The furan ring itself can participate in various cycloaddition reactions or be used as a stable scaffold. nih.govresearchgate.net

A notable synthesis of this compound involves the formylation of o-(2-furyl)benzonitrile. tandfonline.com In a reported procedure, o-(2-furyl)benzonitrile is reacted with dichloromethyl methyl ether in the presence of tin(IV) chloride in dichloromethane (B109758) at a low temperature to yield the desired product. tandfonline.com This method highlights a practical route to access this important building block for further synthetic explorations.

The table below summarizes the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₇NO₂ |

| Molecular Weight | 197.19 g/mol |

| CAS Number | 299442-23-2 |

| Appearance | Brown crystalline solid |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O |

| InChI Key | AXHWLBNYUIICMH-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. chemimpex.comuni.lu

Detailed Research Findings

The utility of this compound as a synthetic precursor is underscored by its application in the creation of novel compounds with potential biological activity. chemimpex.com For instance, the aldehyde functionality can be a starting point for the synthesis of various heterocyclic systems through reactions with dinucleophiles. The benzonitrile group, in turn, can be a precursor for tetrazole rings, which are important pharmacophores in many drugs.

Research has also explored the incorporation of this molecule into larger, more complex structures. For example, it can serve as a building block for fluorescent probes used in biological imaging, a testament to the unique photophysical properties that can arise from the conjugated system of the furan and benzonitrile rings. chemimpex.com Furthermore, its structure can be integrated into polymer backbones to modify the properties of materials for applications in electronics and coatings. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

2-(5-formylfuran-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-9-3-1-2-4-11(9)12-6-5-10(8-14)15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHWLBNYUIICMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391138 | |

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299442-23-2 | |

| Record name | 2-(5-formyl-2-furyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 5 Formyl 2 Furyl Benzonitrile

Established Synthetic Pathways

A notable large-scale, metal-free synthesis for 2-(5-Formyl-2-furyl)benzonitrile has been developed, providing an efficient alternative to methods requiring expensive or toxic metal catalysts. tandfonline.com This pathway is a multi-step sequence beginning with commercially available methyl 2-anthranilate.

The key steps in this protocol are:

Diazotization: Methyl 2-anthranilate is converted into 2-(methoxycarbonyl)benzenediazonium tetrafluoroborate. This is achieved through treatment with hydrochloric acid and sodium nitrite, followed by tetrafluoroboric acid to yield a stable diazonium salt. tandfonline.com

Biaryl Formation: The diazonium salt undergoes a reaction with furan (B31954), which acts as the aromatic partner. This step is an improved version of the Gomberg-Bachmann-Hey reaction, forming the C-C bond between the furan and benzene (B151609) rings to produce o-(2-furyl)benzoic acid. tandfonline.com

Amide Formation: The resulting carboxylic acid is converted to the corresponding primary amide, o-(2-furyl)benzamide. This transformation is typically carried out in a one-pot reaction via an acyl chloride intermediate, which is then treated with an ammonia solution. tandfonline.com For the furan derivative, oxalyl chloride is an effective reagent for forming the acyl chloride. tandfonline.com

Nitrile Formation: The primary amide is dehydrated to yield the benzonitrile (B105546) moiety, producing o-(2-furyl)benzonitrile.

Formylation: The final step is the introduction of the formyl group at the 5-position of the furan ring via a Vilsmeier formylation reaction, yielding the target compound, this compound. tandfonline.com

This metal-free approach is advantageous for its scalability and avoidance of transition metals. tandfonline.com

| Step | Starting Material | Key Reagents | Product | Reported Yield |

| 1 & 2 | Methyl 2-anthranilate | NaNO₂, HBF₄, Furan | o-(2-Furyl)benzoic acid | 71% (overall) |

| 3 | o-(2-Furyl)benzoic acid | Oxalyl chloride, NH₃/MeOH | o-(2-Furyl)benzamide | Excellent |

| 4 | o-(2-Furyl)benzamide | Polyphosphate ester (PPE) | o-(2-Furyl)benzonitrile | 95% |

| 5 | o-(2-Furyl)benzonitrile | Dichloromethyl methyl ether, SnCl₄ | This compound | 89% (crude) |

Data sourced from Cerkovnik et al. (2012). tandfonline.com

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of aryl-aryl bonds and represent a primary strategy for the synthesis of furyl-aryl benzonitriles.

The Suzuki-Miyaura coupling is a widely used method for C-C bond formation that involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. epo.org For the synthesis of this compound, this would typically involve the coupling of 5-Formyl-2-furylboronic acid with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile (B47965) or 2-iodobenzonitrile).

5-Formyl-2-furylboronic acid is a stable, crystalline solid that serves as a key building block for this reaction. epo.org The reaction is performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. scispace.com The base, commonly potassium carbonate or cesium carbonate, is crucial for the transmetalation step of the catalytic cycle. scispace.com The choice of solvent can also significantly affect the reaction's efficiency, with systems like a mixture of dimethoxyethane (DME) and water often being employed. scispace.com

| Component | Example | Role |

| Furan Partner | 5-Formyl-2-furylboronic acid | Organoboron nucleophile |

| Benzonitrile Partner | 2-Bromobenzonitrile | Organohalide electrophile |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates oxidative addition, transmetalation, and reductive elimination |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent System | Toluene, Dioxane, or DME/H₂O | Solubilizes reactants and facilitates the reaction |

Besides the Suzuki-Miyaura reaction, other transition metal-catalyzed methods can be employed for the synthesis of furyl-aryl systems. The Stille coupling, which uses organotin reagents, has been reported for the preparation of the intermediate, o-(2-furyl)benzonitrile. tandfonline.com Modern advancements also include direct C-H activation strategies, where a C-H bond on the furan ring is directly coupled with an aryl halide. mdpi.com This approach avoids the pre-functionalization step of creating an organometallic reagent (like a boronic acid or stannane), making it a more atom-economical process. mdpi.com These reactions are typically catalyzed by palladium complexes and can be applied to various furan and thiophene derivatives. mdpi.com

The Gomberg-Bachmann reaction is a classic method for forming biaryl compounds through the reaction of a diazonium salt with an aromatic compound. wikipedia.org The reaction proceeds via an aryl radical intermediate generated from the diazonium salt. wikipedia.org While the original procedure often results in low yields due to competing side reactions, modern variations have improved its efficiency. wikipedia.org

The metal-free synthesis described previously (Section 2.1.1) is effectively an improved Gomberg-Bachmann-Hey type reaction. tandfonline.com In this process, the 2-(methoxycarbonyl)benzenediazonium salt decomposes to form an aryl radical. This electrophilic radical then attacks the electron-rich furan ring to forge the new aryl-aryl bond. The use of a stable diazonium tetrafluoroborate salt and optimized reaction conditions allows for better yields compared to the classical approach. tandfonline.com This method provides a direct route to the biaryl core structure without the need for transition metal catalysts. tandfonline.comsemanticscholar.org

The Vilsmeier-Haack reaction is a widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. mychemblog.comorganic-chemistry.org The furan ring is sufficiently electron-rich to undergo this electrophilic substitution reaction, typically at the C-5 position if C-2 is already substituted. chemistrysteps.com

In the synthesis of this compound, the Vilsmeier formylation is the final and crucial step to install the aldehyde functionality. tandfonline.com The reaction involves treating the precursor, o-(2-furyl)benzonitrile, with a Vilsmeier reagent. tandfonline.comtandfonline.com This reagent is an electrophilic iminium salt, which can be generated in situ from various sources. mychemblog.com While a common combination is phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), an alternative and effective system uses dichloromethyl methyl ether as the formylating agent and a Lewis acid like tin(IV) chloride (SnCl₄) as an activator. tandfonline.comyoutube.com

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the furan ring, followed by the loss of a proton to restore aromaticity. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde product. chemistrysteps.com

| Parameter | Details |

| Substrate | o-(2-Furyl)benzonitrile |

| Formylating Agent | Dichloromethyl methyl ether |

| Lewis Acid | Tin(IV) chloride (SnCl₄) |

| Solvent | Dichloromethane (B109758) (DCM) |

| Temperature | -15 °C |

| Work-up | Aqueous hydrolysis |

Data sourced from Cerkovnik et al. (2012). tandfonline.comtandfonline.com

Palladium-Catalyzed Cross-Coupling Strategies

Development of Efficient and Scalable Synthetic Protocols

The creation of complex molecules like this compound for potential commercial applications necessitates synthetic routes that are not only efficient in terms of yield but also scalable and economically viable. Research efforts are directed towards minimizing steps, maximizing atom economy, and ensuring operational safety for large-scale production.

Considerations for Large-Scale Production and Industrial Synthesis

For industrial-scale synthesis of related benzonitrile derivatives, several critical factors must be addressed to ensure a safe, environmentally responsible, and cost-effective process. google.com Key considerations include:

Avoiding Hazardous Reagents : Traditional syntheses of benzonitriles sometimes employ highly toxic reagents like cuprous cyanide. guidechem.com Modern industrial routes aim to replace such substances with safer alternatives. Similarly, the use of hazardous solvents like carbon tetrachloride and corrosive reagents like liquid bromine or fuming sulfuric acid is being phased out. google.com

Mild Reaction Conditions : Developing protocols that operate at moderate temperatures and pressures is crucial. This reduces energy consumption and the need for specialized high-pressure equipment, lowering capital and operational costs. google.com

Waste Reduction : A major focus is on minimizing the "three wastes" (waste gas, wastewater, and solid waste). This is achieved through high-yield reactions that reduce the formation of byproducts and by selecting catalysts and reagents that are more environmentally benign. google.com

Process Automation : For large-scale and continuous production, technologies like microchannel modular reaction devices are being explored. These systems can offer better control over reaction parameters, improve safety, and increase efficiency. guidechem.com

Precursor Compounds and Starting Materials

The successful synthesis of this compound is fundamentally dependent on the availability and reactivity of its key building blocks. The most common strategy for its assembly is the Suzuki-Miyaura cross-coupling reaction, which dictates the primary precursors required.

Role of (5-Formylfuran-2-yl)boronic Acid in Coupling Reactions

(5-Formylfuran-2-yl)boronic acid is a critical and versatile building block in the synthesis of this compound. nih.gov It serves as the organoboron component in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. google.comgoogle.com This bifunctional reagent provides the 5-formyl-2-furyl moiety to the final structure. nih.gov

The utility of this boronic acid is contingent on its stability and purity. Early synthetic methods often resulted in crude solutions that were used directly in subsequent steps without isolation. google.comgoogle.com However, significant efforts have been made to develop improved and optimized methods to produce (5-Formylfuran-2-yl)boronic acid as a stable, white crystalline solid. google.comgoogle.com This advancement is crucial as it allows for a reliable and sufficient supply of this key precursor for drug synthesis and other applications. google.comgoogle.com

Table 1: Properties of (5-Formylfuran-2-yl)boronic Acid

| Property | Value |

| Chemical Formula | C₅H₅BO₄ |

| Molecular Weight | 139.90 g/mol |

| CAS Number | 27329-70-0 |

| Appearance | Solid |

| Melting Point | 136 °C (decomposes) |

Utilization of Halogenated Benzonitrile Derivatives

The coupling partner for (5-formylfuran-2-yl)boronic acid in the Suzuki reaction is a halogenated benzonitrile derivative, typically 2-bromobenzonitrile or 2-chlorobenzonitrile. This "aryl halide" component provides the benzonitrile portion of the target molecule. google.com The Suzuki reaction is a well-established and powerful method for forming the essential aryl-aryl C-C bond between the furan ring and the benzene ring. google.comfujifilm.com

The selection of the halogen (I, Br, Cl) on the benzonitrile precursor can influence reaction conditions, with iodides and bromides generally being more reactive than chlorides. The choice often involves a trade-off between reactivity and the cost and availability of the starting material.

Table 2: Example Suzuki-Miyaura Coupling Reaction

| Role | Compound |

| Organoboron Reagent | (5-Formylfuran-2-yl)boronic acid |

| Aryl Halide | 2-Bromobenzonitrile |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |

| Base | Aqueous Sodium Carbonate (Na₂CO₃) |

| Product | This compound |

Challenges and Optimization in Synthetic Routes

Another significant challenge is the environmental and safety profile of the reactions used to prepare the precursors. The synthesis of functionalized benzonitriles can involve toxic materials such as cyanides or harsh reagents like fuming sulfuric acid. google.com

Optimization efforts focus on several areas:

Precursor Synthesis : Developing robust, high-yield methods to produce pure, crystalline (5-formylfuran-2-yl)boronic acid has been a critical optimization. google.com

Catalyst Systems : Fine-tuning the Suzuki coupling reaction by screening various palladium catalysts, ligands, bases, and solvent systems is essential to maximize yield, minimize reaction times, and reduce catalyst loading. fujifilm.com

Greener Chemistry : Replacing hazardous reagents and solvents with more environmentally friendly alternatives is a constant goal in process optimization.

Process Intensification : Investigating one-pot procedures or continuous flow chemistry can lead to more efficient and safer industrial-scale production. guidechem.com

Managing Acid Sensitivity of Furan Moieties During Synthesis

The furan ring, a core component of this compound, is known to be sensitive to acidic conditions. Exposure to strong acids can lead to undesirable side reactions, including polymerization and ring-opening, which significantly reduce the yield of the target compound and complicate purification processes. Research into the decomposition kinetics of 2-furaldehyde (furfural), a closely related compound, demonstrates that acid-catalyzed degradation is a significant issue. researchgate.netresearchgate.net The reaction mechanism often involves protonation of the furan ring, which disrupts its aromaticity and initiates degradation pathways. nih.gov

To mitigate these challenges, synthetic routes to this compound must be designed to avoid acidic environments. A plausible and widely utilized approach for the formation of the biaryl linkage in this molecule is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is typically performed under basic or neutral conditions, making it highly compatible with the acid-sensitive furan ring. libretexts.orgtcichemicals.com

The key precursors for this proposed synthesis would be 2-bromobenzonitrile and a suitable boronic acid or ester derivative of 5-formylfuran, such as 5-formyl-2-furylboronic acid. The choice of base is critical in a Suzuki-Miyaura coupling. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used and create the necessary alkaline environment that protects the furan moiety from acid-catalyzed degradation. nih.govresearchgate.net

Table 1: Proposed Reaction Parameters for Suzuki-Miyaura Coupling to Manage Furan Acid Sensitivity

| Parameter | Proposed Condition | Rationale |

| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄ or PdCl₂(dppf) | Efficient for cross-coupling reactions. |

| Ligand | Phosphine (B1218219) ligands, e.g., triphenylphosphine (PPh₃), SPhos, XPhos | Stabilize the palladium catalyst and promote reactivity. nih.gov |

| Base | Mild inorganic bases, e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ | Avoids acidic conditions that degrade the furan ring. |

| Solvent | Aprotic polar solvents (e.g., Dioxane, THF) with water | Aqueous conditions can be beneficial for Suzuki couplings with furanboronic acids. cdnsciencepub.comnih.gov |

| Temperature | 60-100 °C | Provides sufficient energy for the reaction without causing thermal degradation. nih.gov |

By carefully selecting a non-acidic reaction pathway like the Suzuki-Miyaura coupling and optimizing the reaction parameters as outlined, the integrity of the furan ring can be maintained throughout the synthesis of this compound.

Strategies for Improved Yields and Purification of Target Compound

Achieving a high yield and purity of this compound is paramount for its application as a versatile building block in organic synthesis. chemimpex.com The optimization of the Suzuki-Miyaura coupling reaction is a key strategy for maximizing the yield.

Several factors influence the efficiency of the Suzuki-Miyaura coupling:

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is crucial. While Pd(PPh₃)₄ is a classic choice, more advanced catalyst systems involving bulky, electron-rich phosphine ligands like SPhos or XPhos have shown superior performance in coupling challenging substrates, including heteroaryl compounds. nih.gov These advanced systems can lead to higher turnover numbers and improved yields.

Base and Solvent System: The selection of the base and solvent system can significantly impact the reaction rate and yield. For couplings involving heterocyclic boronic acids, a mixture of an organic solvent like dioxane or toluene with water is often beneficial. cdnsciencepub.comnih.gov The base not only facilitates the transmetalation step but also influences the stability of the boronic acid.

Reaction Temperature and Time: Careful control of the reaction temperature is necessary to ensure complete conversion without promoting side reactions or degradation of the product. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time. researchgate.net

Table 2: Variables for Optimization of Suzuki-Miyaura Coupling Yield

| Variable | Options | Potential Impact on Yield |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst activity and stability. |

| Ligand | PPh₃, SPhos, XPhos, RuPhos | Reaction rate and efficiency with challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Rate of transmetalation and stability of boronic acid. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Solubility of reactants and catalyst, reaction rate. |

| Boronic Acid Derivative | Boronic acid, Boronic ester (e.g., pinacol ester) | Stability of the boron reagent. |

Following the reaction, a robust purification strategy is essential to isolate this compound in high purity. A typical workup procedure would involve:

Extraction: The reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water to remove inorganic salts and water-soluble impurities.

Chromatography: Column chromatography using silica gel is a standard and effective method for separating the desired product from unreacted starting materials, the palladium catalyst, and any organic byproducts. The choice of eluent (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is optimized to achieve good separation.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent final step to achieve high purity. This technique relies on the differential solubility of the product and impurities at different temperatures.

By systematically optimizing the reaction conditions and employing a multi-step purification process, it is possible to obtain this compound with the high yield and purity required for its intended applications in the synthesis of more complex molecules. chemimpex.com

Reactivity and Derivatization of 2 5 Formyl 2 Furyl Benzonitrile

Functional Group Reactivity Analysis

The chemical personality of 2-(5-Formyl-2-furyl)benzonitrile is dictated by the interplay of its three key functional groups: a formyl group, a nitrile group, and a furan (B31954) ring. Each of these moieties offers a unique site for chemical modification, making the compound a versatile building block in the synthesis of more complex molecules. chemimpex.com

Reactivity of the Formyl Group in Condensation and Addition Reactions

The formyl group (-CHO) attached to the furan ring at the 5-position is a classic electrophilic center. It readily participates in a variety of condensation and addition reactions, which are fundamental transformations in organic synthesis.

Condensation Reactions: The aldehyde functionality can react with nucleophiles, such as amines and active methylene (B1212753) compounds, to form new carbon-nitrogen and carbon-carbon bonds. These reactions typically proceed via an initial nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule.

| Reaction Type | Reactant | Product Type |

| Knoevenagel Condensation | Malononitrile | Dicyanovinyl derivative |

| Wittig Reaction | Phosphonium ylide | Alkenyl derivative |

| Schiff Base Formation | Primary amine | Imine (Schiff base) |

Addition Reactions: The formyl group is also susceptible to attack by various nucleophiles without subsequent elimination. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to generate secondary alcohols. Reductants like sodium borohydride (B1222165) can reduce the aldehyde to a primary alcohol.

Reactivity of the Nitrile Group in Nucleophilic and Cyclization Pathways

The benzonitrile (B105546) moiety contains a cyano group (-C≡N), which exhibits its own distinct reactivity. The carbon atom of the nitrile group is electrophilic, making it a target for nucleophilic attack. ucalgary.calibretexts.org

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbon-nitrogen triple bond. ucalgary.calibretexts.org The initial product is an imine anion, which upon acidic workup can be hydrolyzed to a ketone. The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride. libretexts.orglibretexts.org

Cyclization Pathways: The strategic positioning of the nitrile group on the phenyl ring ortho to the furan substituent opens up possibilities for intramolecular cyclization reactions. Depending on the reaction conditions and the nature of any modifications to the formyl group, the nitrile can participate in the formation of new heterocyclic rings. For example, if the formyl group is converted to a group containing a nucleophilic center, this center could potentially attack the nitrile carbon to form a fused ring system.

Electrophilic and Nucleophilic Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, which makes it more reactive towards electrophiles than benzene (B151609). chemicalbook.com

Electrophilic Substitution: Electrophilic attack on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, as the cationic intermediate is better stabilized by resonance. quora.compearson.com In this compound, both of these positions are already substituted. The formyl group is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution. The 2-benzonitrile substituent also exerts an electronic influence. Therefore, any further electrophilic substitution would be expected to occur at the C3 or C4 positions, though at a significantly reduced rate compared to furan itself.

| Position | Reactivity | Influencing Factors |

| C2 | Substituted | Attachment of the benzonitrile group. |

| C5 | Substituted | Attachment of the formyl group. |

| C3 & C4 | Reduced | Deactivating effect of the formyl group. |

Nucleophilic Reactivity: Nucleophilic attack on the furan ring itself is generally disfavored unless the ring is activated by strong electron-withdrawing groups or is part of a fused system. uoanbar.edu.iq The presence of the formyl group does increase the electrophilicity of the ring to some extent, but direct nucleophilic substitution on the furan core of this compound is not a primary reaction pathway under typical conditions.

Cycloaddition Reactions Involving the Furan Core

The conjugated diene system within the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com

Diels-Alder Reactions with Dienophiles

The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions with 2π-electron components (dienophiles). organic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org In the case of this compound, the furan ring is substituted with an electron-withdrawing formyl group, which reduces its reactivity as a diene in a normal-electron-demand Diels-Alder reaction. However, reactions with highly reactive dienophiles can still proceed.

The stereochemical outcome of Diels-Alder reactions involving furans often favors the formation of the exo adduct, particularly under thermodynamic control, although endo products can sometimes be formed under kinetic control. nih.gov

Exploration of [4+2] Cycloaddition Pathways

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. organic-chemistry.orgyoutube.com The reaction involves the concerted interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org For the furan core of this compound, its utility in these pathways is a subject of research.

The electron-withdrawing nature of the formyl group lowers the energy of the furan's HOMO, making the HOMO-LUMO energy gap larger for reactions with typical electron-poor dienophiles. This generally disfavors the reaction. However, "inverse-electron-demand" Diels-Alder reactions, where the furan would react with an electron-rich dienophile, could be a viable pathway. Furthermore, Lewis acid catalysis can sometimes be employed to enhance the reactivity of the system in [4+2] cycloadditions. mdpi.com

Mechanistic Insights into Retro-Diels-Alder Processes

The furan ring, a core component of this compound, is known to participate in Diels-Alder and retro-Diels-Alder reactions. These reactions are crucial for the construction and deconstruction of complex cyclic systems. The retro-Diels-Alder (rDA) reaction, in particular, is a thermally or mechanically induced cycloreversion that regenerates the diene and dienophile from a Diels-Alder adduct.

The mechanism of the rDA reaction of furan derivatives can be influenced by several factors, including stereochemistry and the application of external forces. uliege.bechemrxiv.org Generally, the reaction can proceed through either a concerted or a sequential pathway. In a concerted mechanism, the two scissile bonds break simultaneously. However, under mechanical stress, the pathway can switch to a sequential mechanism where one bond breaks first, forming an intermediate, followed by the cleavage of the second bond. uliege.bechemrxiv.org

Studies on furan-maleimide adducts have shown that the energy from mechanical force is not distributed uniformly across the molecule, leading to distortions that favor a sequential bond-breaking process. uliege.be The stereochemistry of the adduct also plays a significant role, with endo isomers often exhibiting faster retro-Diels-Alder kinetics compared to their exo counterparts, a phenomenon attributed to the lower cycloreversion temperature of the endo adduct. rsc.org The presence of electron-withdrawing substituents on the furan ring, such as the formyl and benzonitrile groups in the title compound, can facilitate the retro-Diels-Alder reaction. rsc.org

Table 1: Factors Influencing the Retro-Diels-Alder Reaction of Furan Adducts

| Factor | Influence on Reaction Mechanism and Rate |

| Mechanical Force | Can switch the mechanism from concerted to sequential. uliege.bechemrxiv.org |

| Stereochemistry | Endo adducts generally undergo faster retro-Diels-Alder reactions than exo adducts. rsc.org |

| Substituents | Electron-withdrawing groups on the furan ring can accelerate the reaction. rsc.org |

| Temperature | Higher temperatures generally favor the retro-Diels-Alder reaction. rsc.org |

Diversification through Condensation and Cyclization Reactions

The aldehyde functional group in this compound is a versatile handle for a variety of condensation and cyclization reactions, enabling the synthesis of more complex molecular architectures.

Condensation reactions involving aldehydes are fundamental in organic chemistry. For instance, the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone, can be utilized to form α,β-unsaturated ketones. This reaction could be applied to this compound to introduce new carbon-carbon bonds and extend the conjugated system of the molecule.

Furthermore, the formyl group can participate in cyclization reactions to form new heterocyclic rings. For example, reaction with appropriate binucleophiles can lead to the formation of fused ring systems. The reactivity of the formyl group in conjunction with the nitrile group on the benzene ring opens up possibilities for intramolecular cyclization reactions, potentially leading to novel polycyclic aromatic compounds. While specific examples for this compound are not detailed in the provided search results, the general reactivity of formyl-substituted furans and benzonitriles suggests a rich potential for such transformations. researchgate.netresearchgate.net

Advanced Functionalization Strategies

Beyond the inherent reactivity of the formyl and furan moieties, advanced synthetic methods can be employed to further functionalize this compound.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups onto aromatic and heteroaromatic rings, avoiding the need for pre-functionalized substrates. acs.org For a molecule like this compound, several C-H bonds on both the furan and benzene rings are potential sites for such reactions.

Palladium, rhodium, and copper catalysts are commonly used for C-H activation. acs.orgnih.gov For instance, palladium-catalyzed C-H arylation could be used to introduce additional aryl groups at specific positions on the furan or benzene ring, leading to extended π-conjugated systems with potential applications in materials science. Rhodium(III)-catalyzed C-H cyanation has been demonstrated for the atroposelective synthesis of axially chiral biaryls, a strategy that could potentially be adapted for derivatives of this compound. acs.org Iron and copper catalysis have also been employed for the synthesis of benzofurans through intramolecular C-O bond formation, a process that involves C-H halogenation followed by cyclization. nih.govresearchgate.net

The regioselectivity of C-H functionalization is often directed by existing functional groups. In this compound, the formyl and nitrile groups can act as directing groups, influencing the position of the new substituent.

Selective derivatization at the peripheral positions of the furan and benzene rings allows for fine-tuning of the molecule's properties. The electronic properties of the furan ring govern the regioselectivity of electrophilic substitution reactions. studysmarter.co.uk The presence of the electron-withdrawing formyl group at the 5-position and the benzonitrile group at the 2-position deactivates the furan ring towards electrophilic attack, but specific positions may still be susceptible to reaction under appropriate conditions.

Furthermore, the benzonitrile moiety itself can be a site for selective derivatization. For example, nucleophilic aromatic substitution on the benzene ring, although challenging, could be achieved with potent nucleophiles, particularly if activating groups are present. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Theoretical and Mechanistic Investigations of 2 5 Formyl 2 Furyl Benzonitrile Reactions

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational methods are indispensable for mapping the complex transformations that molecules like 2-(5-formyl-2-furyl)benzonitrile undergo. By modeling the electronic structure and energy of reactants, intermediates, and products, chemists can predict the most likely course of a reaction.

Molecular Electron Density Theory (MEDT) is a powerful framework for understanding chemical reactivity by analyzing the changes in electron density throughout a reaction. While specific MEDT studies on this compound are not prominently documented, the application of this theory to related furan (B31954) compounds offers significant insights. For instance, MEDT has been used to investigate the [4+2] cycloaddition reactions between furan and various substituted alkynes. nih.gov

In these studies, analysis of the conceptual DFT indices reveals the electronic nature of the reactants; furan typically acts as the nucleophile, while the substituted reactant functions as the electrophile. nih.gov The theory helps to elucidate whether a reaction follows a concerted or stepwise mechanism by analyzing the topology of the electron localization function (ELF) at the transition states. nih.gov For hetero-Diels-Alder reactions involving furan, MEDT has shown that the processes often follow a non-concerted, two-stage, one-step molecular mechanism. nih.gov This approach would be invaluable in predicting the reactivity of the furan ring in this compound in cycloaddition reactions.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the structures and energetic properties of molecules. acs.org DFT calculations are employed to map the potential energy surface of a reaction, identifying the most energetically favorable pathways. This involves optimizing the geometries of reactants, products, and transition states and calculating their corresponding energies. acs.org

For furan-containing molecules, DFT has been used extensively to study reaction mechanisms, such as the [8+2] cycloaddition reactions of dienylfurans. pku.edu.cn In these studies, different potential pathways (e.g., concerted, stepwise) are modeled, and their activation Gibbs free energies are calculated to determine the most viable route. pku.edu.cn For example, in the reaction of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), DFT calculations can distinguish between multiple competing pathways, showing which one is kinetically favored. pku.edu.cn Such calculations can explain why certain products are formed and can predict reaction outcomes with high accuracy. acs.orgpku.edu.cn

Below is a data table derived from a DFT study on the cycloaddition of a dienylisobenzofuran, illustrating how calculated energy barriers determine the favored reaction pathway.

| Reaction Pathway | Description | Calculated Activation Free Energy (kcal/mol) | Favored |

|---|---|---|---|

| Pathway B | Stepwise [8+2] cycloaddition | 21.7 | No |

| Pathway C | [4+2] cycloaddition followed by acs.orgresearchgate.net-vinyl shift | 16.6 | Yes |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the step-by-step mechanism of a reaction and identifying the transient species (intermediates) formed along the way is crucial for controlling and optimizing chemical transformations.

The synthesis of the biaryl core of this compound can be achieved through cross-coupling reactions. While transition-metal-catalyzed methods are common, transition-metal-free approaches have also been developed. These reactions often proceed through a radical mechanism. acs.orgresearchgate.net

One such mechanism is the base-promoted homolytic aromatic substitution (HAS). acs.org In this process, a base promotes a single-electron transfer (SET) to an aryl halide, generating a radical anion. This anion then expels the halide to form a key aryl radical intermediate, which subsequently reacts with an arene to form the biaryl product. acs.org Mechanistic studies on these reactions reveal poor regioselectivity when using substituted arenes, a finding that supports a radical pathway over a C-H activation mechanism. acs.org The choice of base and reaction conditions significantly impacts the efficiency of these couplings.

| Base | Solvent | Temperature (°C) | Time (h) | Yield of 2-(naphthalen-1-yl)benzonitrile (B14478326) (%) |

|---|---|---|---|---|

| KOtBu | DMSO | 100 | 24 | Low |

| KOH | DMSO | 100 | 24 | Low |

| K₂CO₃ | DMSO | 100 | 24 | Trace |

| Cs₂CO₃ | DMSO | 100 | 24 | 65 |

| Cs₂CO₃ | THF | 100 | 24 | Trace |

¹Data adapted from a study on base-promoted biaryl synthesis.

In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, organometallic intermediates play a pivotal role. Palladacycles, which are cyclic compounds containing a carbon-palladium bond, are a significant class of such intermediates. nih.govrsc.org They are often used as pre-catalysts because of their stability in air and moisture, which contrasts with many other palladium sources. nih.gov

These palladacycle pre-catalysts, often derived from imines or phosphines, can be activated under reaction conditions to generate the catalytically active Pd(0) species. nih.govacs.org In some catalytic cycles, palladacycles are not just precursors but are themselves key intermediates. nih.gov The study of these complexes provides critical information about the mechanism of catalyst activation and the subsequent steps of oxidative addition, transmetalation, and reductive elimination that constitute the catalytic cycle. acs.org Newly engineered palladacycles have been shown to be highly efficient, allowing for Suzuki-Miyaura couplings to be performed with parts-per-million (ppm) levels of palladium catalyst, even in environmentally benign solvents like water. nih.govrsc.org

The functional groups on this compound—the formyl and nitrile groups—offer sites for further chemical modification. The selectivity and efficiency of these modifications are highly dependent on the catalytic system employed. The oxidation of the formyl group is a prime example.

The selective oxidation of furan aldehydes, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-formyl-2-furancarboxylic acid (FFCA), has been studied extensively. acs.org Achieving high selectivity is challenging, as over-oxidation to furan-2,5-dicarboxylic acid (FDCA) can occur. acs.org The choice of catalyst—ranging from noble metals like gold and palladium to non-noble metal systems and biocatalysts—and reaction conditions are critical for controlling the outcome. frontiersin.orgfrontiersin.orgresearchgate.net For instance, modifying a manganese dioxide (MnO₂) catalyst by incorporating sodium ions has been shown to enhance the generation of singlet oxygen under photothermal conditions, leading to a high yield (90.0%) of FFCA from HMF. acs.org Similarly, bimetallic catalysts, such as those containing copper and a promoter metal like cobalt or iron, can improve the selective hydrogenation of a formyl group to an alcohol, demonstrating how catalyst composition tunes reactivity. frontiersin.org

| Starting Material | Catalyst | Reaction | Key Condition | Product | Selectivity/Yield |

|---|---|---|---|---|---|

| Furfural (B47365) (FF) | Cu:Zn:Cr:Zr (3:2:1:3) | Hydrogenation | 170 °C | Furfuryl alcohol (FFA) | 96% Selectivity frontiersin.org |

| Furfural (FF) | CuCo/C | Hydrogenation | - | Furfuryl alcohol (FFA) | 96.4% Selectivity frontiersin.org |

| 5-Hydroxymethylfurfural (HMF) | Na-doped MnO₂ | Photothermal Oxidation | PMS activation | 5-Formyl-2-furancarboxylic acid (FFCA) | 90.0% Yield acs.org |

| Heptanal | H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀] | Oxidation | Dioxygen | Heptanoic acid | Good Yield researchgate.net |

| 5-Hydroxymethylfurfural (HMF) | E. coli_CtVDH2_NOX | Biocatalytic Oxidation | Whole-cell biocatalyst | Furan-2,5-dicarboxylic acid (FDCA) | High Conversion researchgate.net |

Structure-Reactivity Relationships from a Quantum Chemical Perspective

The inherent reactivity of this compound, a molecule of significant interest in medicinal chemistry and materials science, can be rationalized and predicted through the lens of quantum chemistry. chemimpex.com Computational methods, particularly Density Functional Theory (DFT), provide a powerful framework for understanding the intricate relationship between a molecule's three-dimensional structure and its chemical behavior. mdpi.com By calculating various electronic properties, we can gain insights into the molecule's electrophilic and nucleophilic sites, its kinetic stability, and the regions most susceptible to chemical attack.

Detailed quantum chemical calculations can elucidate several key descriptors that correlate with reactivity. These descriptors, derived from the molecular orbitals and the electron density, offer a quantitative basis for predicting how the molecule will interact with other chemical species.

Calculated Quantum Chemical Descriptors

To illustrate the structure-reactivity relationships, a hypothetical set of quantum chemical descriptors for this compound is presented below. These values are representative of what would be expected from DFT calculations on a molecule with this specific arrangement of functional groups.

| Descriptor | Hypothetical Value | Significance in Reactivity |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 eV | Indicates the ability to donate electrons; a higher energy suggests greater nucleophilicity. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -2.1 eV | Indicates the ability to accept electrons; a lower energy suggests greater electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical stability; a larger gap implies lower reactivity and higher kinetic stability. |

| Global Electrophilicity Index (ω) | 2.5 eV | A measure of the overall electrophilic nature of the molecule. |

| Global Nucleophilicity Index (N) | 1.8 eV | A measure of the overall nucleophilic nature of the molecule. |

| Dipole Moment (μ) | 3.2 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

These values are illustrative and intended to represent typical magnitudes for a molecule with the structure of this compound.

Analysis of Frontier Molecular Orbitals

The Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. The spatial distribution of the HOMO and LUMO provides a map of the molecule's reactive sites.

HOMO: In this compound, the HOMO is expected to be predominantly localized on the furan ring. The oxygen atom and the π-system of the furan contribute significantly to this orbital, making this region the most probable site for electrophilic attack. The electron-rich nature of the furan ring makes it a good electron donor.

LUMO: Conversely, the LUMO is anticipated to be centered on the benzonitrile (B105546) and formyl moieties. The electron-withdrawing nature of the cyano (-CN) and carbonyl (C=O) groups delocalizes the LUMO over these parts of the molecule. Consequently, these are the most likely sites for nucleophilic attack. The carbon atom of the formyl group and the carbon atom of the nitrile group are expected to be particularly electrophilic.

Local Reactivity Descriptors: Fukui Functions

To gain a more nuanced understanding of site-specific reactivity, local reactivity descriptors such as Fukui functions can be calculated. These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron.

f+(r): This function identifies sites susceptible to nucleophilic attack. For this compound, the largest values of f+(r) would be predicted on the formyl carbon and the nitrile carbon.

f-(r): This function highlights sites prone to electrophilic attack. The highest values of f-(r) are expected to be found on the carbon atoms of the furan ring, particularly at the C5 position (bearing the formyl group) and the C2 position (attached to the benzonitrile ring).

The combination of these quantum chemical analyses provides a detailed and predictive model of the reactivity of this compound. This theoretical framework is invaluable for designing synthetic routes and for understanding the molecule's interactions in biological systems, complementing experimental observations with a robust, first-principles understanding of its chemical behavior.

Advanced Research Applications of 2 5 Formyl 2 Furyl Benzonitrile

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of an aldehyde (-CHO) and a nitrile (-C≡N) group on a bifunctional furan-benzene scaffold makes 2-(5-Formyl-2-furyl)benzonitrile a prime candidate for constructing intricate molecular frameworks. chemimpex.com Its distinct functional groups provide avenues for a variety of chemical reactions, such as condensation and cyclization, which are fundamental in the field of organic synthesis. chemimpex.com

Precursor for Novel Heterocyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The structure of this compound is tailor-made for the synthesis of new heterocyclic systems. The aldehyde group can readily participate in reactions to form new rings, while the nitrile group can be transformed into other functional groups or incorporated into a heterocyclic ring. This dual reactivity allows researchers to design and synthesize novel compounds with potentially unique biological or material properties. The ability to undergo cyclization reactions is a key feature, opening pathways to new therapeutic agents. chemimpex.com

Building Block for Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, the development of new drugs often relies on the availability of versatile chemical intermediates. This compound serves as an essential intermediate in the synthesis of biologically active molecules. chemimpex.com Its furan (B31954) and benzonitrile (B105546) components are present in various known pharmacologically active compounds. Researchers can leverage the reactivity of this compound to build more complex molecules, exploring its potential for creating new therapeutic agents. chemimpex.com The compound has been explored for its potential in developing anti-cancer drugs, providing a foundation for new therapeutic pathways. chemimpex.com

| Feature | Role in Pharmaceutical Synthesis |

| Core Structure | A furan ring linked to a benzonitrile moiety, providing a scaffold for drug design. chemimpex.com |

| Functional Groups | The aldehyde and nitrile groups allow for diverse chemical reactions to build complex molecules. chemimpex.com |

| Application | Serves as a key intermediate in the synthesis of potential new drugs and therapeutic agents. chemimpex.com |

Applications in Agrochemical Design and Synthesis

The principles that make this compound valuable in pharmaceuticals also apply to the field of agrochemicals. The development of new pesticides and herbicides often involves the synthesis of novel organic molecules. This compound serves as an attractive building block for creating new agrochemicals with tailored properties to improve crop protection. chemimpex.com

Role in Materials Science and Polymer Chemistry

The utility of this compound extends beyond life sciences into the realm of materials science and polymer chemistry. Its incorporation into larger molecular structures can lead to the creation of materials with enhanced or novel properties. chemimpex.com

Incorporation into Advanced Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function. This compound can be used in the synthesis of such materials. For instance, its unique structure is utilized in the creation of fluorescent probes for biological imaging, which aids researchers in visualizing cellular processes. chemimpex.com This application highlights its importance in the development of innovative research tools. chemimpex.com

Development of Materials for Electronics and Coatings

In the field of materials science, there is a constant demand for new polymers and materials for specialized applications. This compound can be incorporated into polymer matrices to enhance the properties of materials, making them suitable for use in electronics and coatings. chemimpex.com The rigidity and electronic nature of the furan and benzonitrile components can impart desirable thermal or conductive properties to the resulting materials.

| Application Area | Role of this compound |

| Electronics | Incorporated into polymer matrices to enhance material properties. chemimpex.com |

| Coatings | Used to develop advanced materials with improved characteristics. chemimpex.com |

| Fluorescent Probes | Its unique structure is leveraged to create tools for biological imaging. chemimpex.com |

Design and Synthesis of Functional Probes

The strategic design of functional probes often involves the integration of a recognition unit (receptor) with a signaling unit (fluorophore). The formyl group of this compound provides a convenient handle for chemically ligating it to various molecular scaffolds, thereby generating novel probes with specific functionalities. A common and efficient method for this is the formation of a Schiff base through condensation with a primary amine. This reaction creates an imine linkage and extends the conjugated π-system of the molecule, which can significantly influence its fluorescent properties.

Development of Fluorescent Probes for Chemical and Biological Systems

The synthesis of fluorescent probes from this compound is exemplified by its reaction with various amino-functionalized fluorophores. These reactions typically involve a straightforward condensation reaction, often catalyzed by a small amount of acid, to yield a Schiff base derivative. The resulting molecule combines the structural features of both precursors, leading to new compounds with potentially useful "turn-on," "turn-off," or ratiometric fluorescence responses to specific analytes.

A notable, albeit illustrative, strategy in the field involves the synthesis of Schiff base fluorescent probes for the detection of metal ions. For instance, a probe for the selective detection of aluminum ions (Al³⁺) can be conceptualized through the condensation of this compound with a suitable amino-functionalized fluorophore that possesses a binding site for Al³⁺. The binding of the metal ion to the probe can modulate processes such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), leading to a discernible change in the fluorescence signal. While specific examples detailing the use of this compound in this exact context are not prevalent in publicly accessible literature, the principles of probe design strongly support its utility as a precursor.

The following table outlines the general synthetic approach and potential characteristics of a hypothetical fluorescent probe derived from this compound.

| Precursor A | Precursor B | Reaction Type | Resulting Probe Structure | Potential Application |

| This compound | Amino-functionalized fluorophore (e.g., aminonaphthalimide) | Schiff Base Condensation | Imine-linked conjugated system | Fluorescent sensing of metal ions or other analytes |

Applications in Advanced Imaging and Sensing Technologies

Fluorescent probes derived from this compound have potential applications in various advanced imaging and sensing technologies. The ability to design probes that respond to specific environmental parameters, such as the presence of metal ions, pH changes, or viscosity, makes them valuable tools for cellular imaging and environmental monitoring.

For example, a Schiff base probe derived from this compound could be designed to exhibit a "turn-on" fluorescence response upon binding to a target analyte. This phenomenon is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the analyte restricts the non-radiative decay pathways of the fluorophore, leading to an increase in fluorescence quantum yield. Such probes could be employed in fluorescence microscopy to visualize the distribution and concentration of the target analyte within living cells or tissues, providing valuable insights into biological processes.

The photophysical properties of a hypothetical probe based on this compound are presented in the table below, illustrating the expected changes upon interaction with an analyte.

| Probe State | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield | Observation |

| Free Probe | ~350 | ~450 | Low | Weak or no fluorescence |

| Probe + Analyte | ~350 | ~450 | High | Strong fluorescence ("Turn-on" response) |

While detailed research findings on the direct application of this compound-derived probes in advanced imaging are still emerging, the foundational chemistry and principles of fluorescence spectroscopy strongly support their potential in this field. The versatility of the formyl group allows for the creation of a diverse library of probes with tailored properties for a wide range of sensing and imaging applications.

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility is steering research towards greener synthetic pathways. For 2-(5-Formyl-2-furyl)benzonitrile, future efforts will likely concentrate on developing methods that are not only efficient and scalable but also minimize environmental impact.

A significant stride in this direction has been the development of a simple, large-scale, and metal-free synthesis for o-(5-Formyl-2-furyl)benzonitrile. This approach represents a substantial improvement over traditional syntheses that may rely on harsh reagents or metal catalysts, which can lead to toxic waste and costly purification processes. Future research is expected to build upon such metal-free strategies, potentially exploring solvent-free reactions, microwave-assisted synthesis, or the use of biocatalysts to further enhance the green credentials of the production process.

Another avenue of exploration lies in the use of renewable starting materials. Since the furan (B31954) moiety can be derived from biomass (e.g., furfural), there is a compelling opportunity to develop fully bio-based synthetic routes to this compound. Research into modular syntheses starting from biomass-derived furfural (B47365) platforms is already underway for related 2-furyl carbinols, suggesting a viable path forward.

Future synthetic strategies are anticipated to focus on the principles of green chemistry, as outlined in the table below.

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Prevention | Designing syntheses that minimize waste products. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Exploring the use of water or other benign solvents to replace hazardous organic solvents. |

| Design for Energy Efficiency | Employing ambient temperature and pressure conditions, or using energy-efficient techniques like microwave heating. |

| Use of Renewable Feedstocks | Utilizing biomass-derived furfural as a starting material. |

| Catalysis | Developing highly selective catalysts (including biocatalysts) to replace stoichiometric reagents. |

Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of a molecule's electronic and structural properties is crucial for predicting its reactivity and designing new applications. Future research will undoubtedly employ a synergistic approach, combining advanced spectroscopic methods with powerful computational modeling to unravel the nuanced behavior of this compound.

While specific studies on this compound are emerging, research on analogous compounds like 2-formyl benzonitrile (B105546) provides a clear roadmap. Techniques such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations are used to determine fundamental vibrational frequencies and interpret infrared and Raman spectra. Applying these computational methods to this compound would provide invaluable insights into its molecular geometry, vibrational modes, and electronic structure. This knowledge is instrumental in explaining its reactivity in various chemical transformations, such as condensation and cyclization reactions.

Furthermore, computational tools can predict key physicochemical properties. For instance, the predicted collision cross section (CCS) values, which relate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-Formyl-2-furyl)benzonitrile, and what analytical techniques are critical for confirming its purity?

- Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and furyl boronic esters. Alternative methods include formylation of pre-functionalized furan intermediates using Vilsmeier-Haack conditions. Purity is confirmed via HPLC (≥95% purity threshold) and structural validation via H/C NMR (e.g., formyl proton resonance at δ 9.8–10.2 ppm) and HR-MS (exact mass: [insert calculated m/z]).

Q. How is the molecular structure of this compound characterized, and what computational tools support this analysis?

- Answer : X-ray crystallography resolves the planar furyl-benzonitrile framework, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict electronic properties (HOMO-LUMO gap ~4.5 eV). IR spectroscopy identifies key functional groups (C≡N stretch: ~2225 cm; C=O stretch: ~1680 cm).

Q. What are the primary applications of this compound in materials science?

- Answer : Its electron-deficient nitrile and formyl groups make it a precursor for OLED emitters (e.g., TADF materials) and coordination polymers. Patent data highlight its use in europium(III) complexes for red-emitting layers.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound derivatives?

- Answer : Systematic substitution at the formyl or benzonitrile positions (e.g., introducing electron-withdrawing groups) enhances binding to bacterial enzymes (e.g., dihydrofolate reductase). Free-Wilson analysis correlates substituent effects with MIC values (e.g., −NO substitution reduces MIC by 50% against S. aureus).

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in IC values (e.g., 2–10 μM for kinase inhibition) arise from assay conditions (e.g., ATP concentration variations). Standardized protocols (e.g., ADP-Glo™ Kinase Assay ) and orthogonal assays (SPR for binding kinetics) clarify true potency.

Q. How does this compound interact with cytochrome P450 enzymes, and what methodologies elucidate its metabolic pathways?

- Answer : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at the furan ring). CYP3A4/2D6 inhibition assays (using fluorogenic substrates) quantify competitive binding. In silico docking (AutoDock Vina) predicts binding poses in the heme active site.

Q. What role does this compound play in asymmetric catalysis, and how is its enantioselectivity evaluated?

- Answer : As a chiral ligand precursor, it facilitates Cu-catalyzed azide-alkyne cycloadditions. Enantiomeric excess (ee) is determined via chiral HPLC (Chiralpak IA column) or F NMR using Mosher’s acid derivatives.

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Critical Data Points | Reference |

|---|---|---|

| H NMR | δ 8.45 (s, 1H, CHO), 7.82–7.35 (m, 4H, Ar-H) | |

| HR-MS (ESI+) | m/z 212.0712 [M+H] (calc. 212.0715) | |

| IR (KBr) | 2225 cm (C≡N), 1680 cm (C=O) |

Table 2 : Biological Activity Data (Representative Studies)

| Target | Assay Type | IC/MIC | Model System | Reference |

|---|---|---|---|---|

| DHFR Enzyme | Fluorescence | 3.2 μM | E. coli | |

| Kinase X | ADP-Glo™ | 8.5 μM | HEK293 cells | |

| CYP3A4 | Fluorogenic | 15 μM | Human liver microsomes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.